5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran
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Overview
Description
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran is an organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorine Substituents: Chlorination reactions using reagents like thionyl chloride or chlorine gas under controlled conditions.
Attachment of the Ethenyl Phenyl Group: This step often involves a Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with an alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-dichloro-2-phenyl-1-benzofuran: Lacks the ethenyl phenyl group, resulting in different chemical properties.
2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran: Does not have chlorine substituents, affecting its reactivity and applications.
Uniqueness
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran is unique due to the combination of chlorine substituents and the ethenyl phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H18Cl2O |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C28H18Cl2O/c29-25-16-24-17-27(31-28(24)26(30)18-25)23-14-10-20(11-15-23)7-6-19-8-12-22(13-9-19)21-4-2-1-3-5-21/h1-18H/b7-6+ |
InChI Key |
VUJNFTFQCNLQQT-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC5=CC(=CC(=C5O4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC5=CC(=CC(=C5O4)Cl)Cl |
Origin of Product |
United States |
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